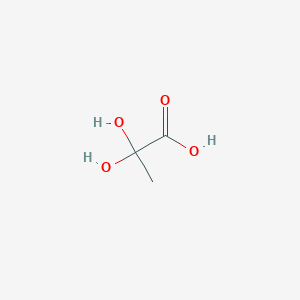
Propanoic acid, 2,2-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dihydroxy- is a chemical compound with the molecular formula C3H6O3. It is also known as lactic acid or 2-hydroxypropanoic acid. This compound is a colorless, odorless, and hygroscopic liquid that is soluble in water and ethanol. It is widely used in the food, pharmaceutical, and chemical industries.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dihydroxy- has numerous scientific research applications. It is used as a starting material for the synthesis of various chemicals such as propionic anhydride, methyl lactate, and ethyl lactate. It is also used as a pH regulator and preservative in the food industry. In the pharmaceutical industry, it is used as a chiral building block for the synthesis of drugs such as lactic acid bacteria and statins. Additionally, it is used as a biodegradable polymer in the medical industry.
Mecanismo De Acción
Propanoic acid, 2,2-dihydroxy- acts as an acid in the body, and its mechanism of action is similar to other organic acids. It is metabolized in the liver and muscles to produce energy. It is also involved in the regulation of pH in the body. It can enhance the absorption of minerals such as calcium, magnesium, and zinc in the gut. Additionally, it can inhibit the growth of harmful bacteria in the gut and promote the growth of beneficial bacteria.
Efectos Bioquímicos Y Fisiológicos
Propanoic acid, 2,2-dihydroxy- has various biochemical and physiological effects on the body. It can improve glucose metabolism and insulin sensitivity, which can be beneficial for people with diabetes. It can also reduce inflammation and oxidative stress in the body. Furthermore, it can improve gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid, 2,2-dihydroxy- has several advantages and limitations for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It can be used as a chiral building block for the synthesis of various drugs. However, it has a short half-life in the body, which can limit its use in some experiments. Additionally, it can be difficult to control the concentration of propanoic acid, 2,2-dihydroxy- in some experiments, which can affect the results.
Direcciones Futuras
There are several future directions for the research of propanoic acid, 2,2-dihydroxy-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as a treatment for various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, there is a need for more research on its effects on gut health and the microbiome. Further research is also needed to explore its potential as a biodegradable polymer in the medical industry.
Conclusion:
Propanoic acid, 2,2-dihydroxy- is a versatile and important chemical compound with numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, treatments, and materials that can benefit society.
Métodos De Síntesis
Propanoic acid, 2,2-dihydroxy- can be synthesized by the fermentation of carbohydrates or sugars. During this process, bacteria convert glucose or other sugars into lactic acid. The lactic acid is then purified and concentrated to obtain propanoic acid, 2,2-dihydroxy-. Alternatively, it can also be synthesized by the hydrolysis of lactide, which is a cyclic dimer of lactic acid.
Propiedades
Número CAS |
1825-45-2 |
|---|---|
Nombre del producto |
Propanoic acid, 2,2-dihydroxy- |
Fórmula molecular |
C3H6O4 |
Peso molecular |
106.08 g/mol |
Nombre IUPAC |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
Clave InChI |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
SMILES canónico |
CC(C(=O)O)(O)O |
Sinónimos |
2,2-dihydroxypropionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



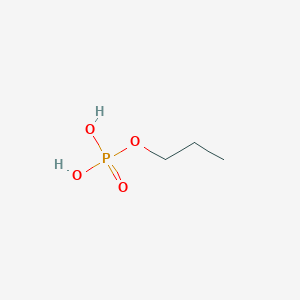
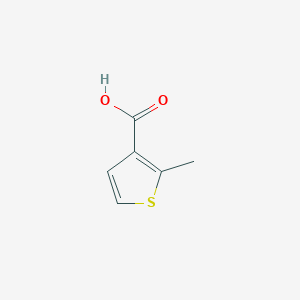
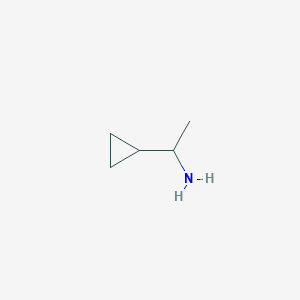
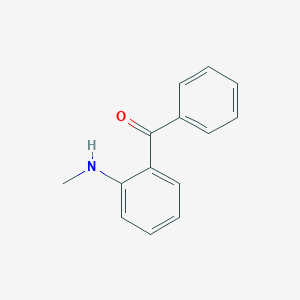

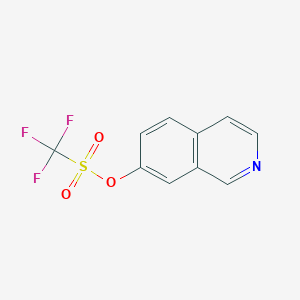
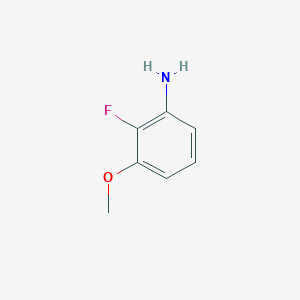


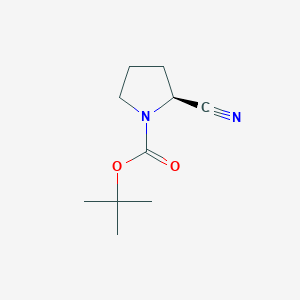
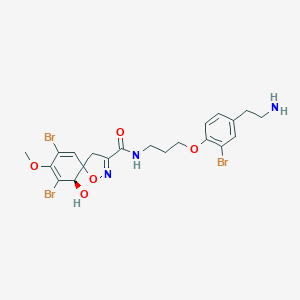
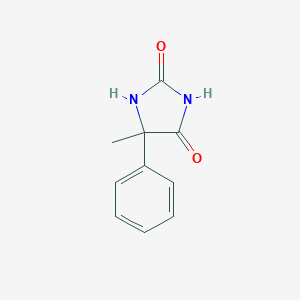
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
